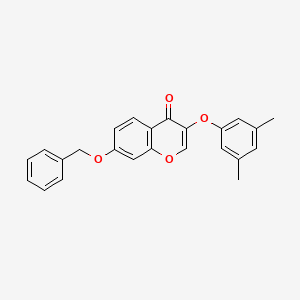![molecular formula C17H16N2OS2 B11652228 (5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652228.png)
(5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(3,4-ジメチルフェニル)-2-イミノ-5-[(3-メチルチオフェン-2-イル)メチリデン]-1,3-チアゾリジン-4-オン: は、チアゾリジンオン類に属する複雑な有機化合物です。この化合物は、チアゾリジンオン環、ジメチルフェニル基、およびメチルチオフェニル基を含む独特の構造によって特徴付けられます。その潜在的な生物学的および化学的特性により、科学研究の様々な分野で注目を集めています。
合成方法
合成経路と反応条件: (5E)-3-(3,4-ジメチルフェニル)-2-イミノ-5-[(3-メチルチオフェン-2-イル)メチリデン]-1,3-チアゾリジン-4-オンの合成は、通常、適切な出発物質を制御された条件下で縮合させることを伴います。一般的な方法の1つは、適切な触媒の存在下で、3,4-ジメチルベンズアルデヒドを3-メチルチオフェン-2-カルバルデヒドと反応させ、その後、チオセミカルバジドと環化させることを含みます。反応は通常、エタノールまたはメタノールなどの溶媒中で、還流条件下で行われ、環化プロセスを促進するために酸触媒を添加する必要がある場合があります。
工業生産方法: この化合物の工業生産は、同様の合成経路を含む場合がありますが、より大規模で行われます。このプロセスは、収率と純度が最適化され、一貫した品質を確保するために、連続フロー反応器や自動システムが頻繁に使用されます。工業環境では、高純度試薬と溶媒の使用、および反応パラメータの厳格な制御が不可欠です。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with 3-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst, followed by cyclization with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, and may require the addition of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
化学反応の分析
反応の種類:
酸化: この化合物は、特にチアゾリジンオン環で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応はイミノ基を標的にして、それをアミンに変換することができます。
置換: 化合物中の芳香環は、ニトロ化またはハロゲン化などの求電子置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素またはm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ニトロ化のための硝酸または臭素化のための臭素などの試薬が一般的です。
主要な生成物:
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: ニトロ誘導体またはハロゲン化誘導体。
科学研究への応用
化学: この化合物は、有機合成におけるビルディングブロックとして使用され、特に潜在的な生物活性を持つ新しい複素環化合物の開発に使用されます。
生物学: 生物学的研究では、その潜在的な抗菌性、抗真菌性、および抗がん特性について研究されています。その独特の構造により、様々な生物学的標的に結合することが可能になり、創薬の候補となります。
医学: 予備的な研究では、この化合物が特定の疾患の治療に治療的可能性を持つ可能性があることが示唆されていますが、その有効性と安全性を完全に理解するにはさらなる研究が必要です。
産業: 工業部門では、この化合物は、その化学的安定性と反応性により、ポリマーやコーティングなどの新素材の開発における潜在的な用途について調査されています。
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it is studied for its potential antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its efficacy and safety.
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
(5E)-3-(3,4-ジメチルフェニル)-2-イミノ-5-[(3-メチルチオフェン-2-イル)メチリデン]-1,3-チアゾリジン-4-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を阻害したり、その機能を変化させたりすることができます。たとえば、細菌酵素を阻害して、抗菌効果をもたらす可能性があります。正確な経路と分子標的はまだ調査中ですが、生物学的分子と安定な複合体を形成する能力は、その機序の重要な側面です。
類似の化合物との比較
類似の化合物:
- (5E)-3-(4-メチルフェニル)-2-イミノ-5-[(3-メチルチオフェン-2-イル)メチリデン]-1,3-チアゾリジン-4-オン
- (5E)-3-(3,4-ジクロロフェニル)-2-イミノ-5-[(3-メチルチオフェン-2-イル)メチリデン]-1,3-チアゾリジン-4-オン
独自性: 類似の化合物と比較して、(5E)-3-(3,4-ジメチルフェニル)-2-イミノ-5-[(3-メチルチオフェン-2-イル)メチリデン]-1,3-チアゾリジン-4-オンは、ジメチルフェニル基とメチルチオフェニル基の両方が存在することにより際立っています。これらの基は、脂溶性の上昇や特定の生物学的相互作用の可能性など、その独自の化学的特性に貢献しています。これらの構造的特徴の組み合わせにより、研究や産業における様々な用途に適した汎用性の高い化合物となっています。
類似化合物との比較
- (5E)-3-(4-methylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
- (5E)-3-(3,4-dichlorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
Uniqueness: Compared to similar compounds, (5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one stands out due to the presence of both dimethylphenyl and methylthiophenyl groups. These groups contribute to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. The combination of these structural features makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H16N2OS2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
(5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c1-10-4-5-13(8-12(10)3)19-16(20)15(22-17(19)18)9-14-11(2)6-7-21-14/h4-9,18H,1-3H3/b15-9+,18-17? |
InChIキー |
DYQUUKYLMFUJEB-DXNWLBCQSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CS3)C)/SC2=N)C |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CS3)C)SC2=N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B11652162.png)

![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
![4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
![13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652177.png)
![propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652179.png)
![ethyl {[3-(2-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B11652203.png)
![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)
![2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652222.png)
